molecular formula C22H25FN2O3S B2531247 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-isopentylacetamide CAS No. 893281-93-1

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-isopentylacetamide

Cat. No.: B2531247
CAS No.: 893281-93-1
M. Wt: 416.51
InChI Key: SLVRMQWFMUIEMQ-UHFFFAOYSA-N
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Description

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-isopentylacetamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-isopentylacetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

The next step involves the introduction of the fluorobenzyl group. This can be achieved through a nucleophilic substitution reaction where the indole derivative reacts with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

The sulfonyl group is then introduced via sulfonylation, where the intermediate product reacts with a sulfonyl chloride derivative, such as 2-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

Finally, the N-isopentylacetamide moiety is introduced through an amide coupling reaction, where the intermediate product reacts with isopentylamine and acetic anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-isopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-isopentylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its unique structure allows for the exploration of its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Chemical Biology: The compound can be used as a probe to study biological pathways and interactions involving indole derivatives.

    Materials Science: The compound’s unique chemical properties make it a potential candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-isopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in the active site of enzymes, while the sulfonyl group can form hydrogen bonds with amino acid residues. The fluorobenzyl group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-N-isopentylacetamide: Similar structure but lacks the fluorine atom, which may result in different biological activity and binding affinity.

    2-(3-((2-Chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-isopentylacetamide: Similar structure with a chlorine atom instead of fluorine, which may affect its chemical reactivity and biological properties.

Uniqueness

The presence of the fluorine atom in 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-isopentylacetamide enhances its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties compared to its non-fluorinated analogs. The fluorine atom can also influence the compound’s binding affinity and selectivity towards specific molecular targets, making it a unique and valuable compound for scientific research and drug development.

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3S/c1-16(2)11-12-24-22(26)14-25-13-21(18-8-4-6-10-20(18)25)29(27,28)15-17-7-3-5-9-19(17)23/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVRMQWFMUIEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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